molecular formula C11H12ClN3O B13058977 2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylethan-1-amine

2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylethan-1-amine

Katalognummer: B13058977
Molekulargewicht: 237.68 g/mol
InChI-Schlüssel: MFUKZGHHCABXGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylethan-1-amine is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group and an N-methylethan-1-amine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylethan-1-amine typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the 4-chlorophenyl group and the N-methylethan-1-amine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzohydrazide with an appropriate nitrile oxide can yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the amine moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring .

Wissenschaftliche Forschungsanwendungen

2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylethan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and an oxadiazole ring makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C11H12ClN3O

Molekulargewicht

237.68 g/mol

IUPAC-Name

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylethanamine

InChI

InChI=1S/C11H12ClN3O/c1-13-7-6-10-14-11(15-16-10)8-2-4-9(12)5-3-8/h2-5,13H,6-7H2,1H3

InChI-Schlüssel

MFUKZGHHCABXGM-UHFFFAOYSA-N

Kanonische SMILES

CNCCC1=NC(=NO1)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.